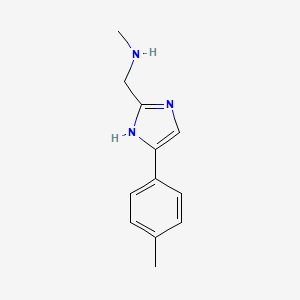
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine typically involves the reaction of 4-methylbenzyl chloride with methylamine in the presence of ethanol. The reaction is monitored by thin layer chromatography and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted imidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Methyl-1-naphthalenemethylamine: This compound has a similar structure but with a naphthalene ring instead of an imidazole ring.
n-Methyl-1-(p-tolyl)methanamine: This compound is similar but lacks the imidazole ring, having only the p-tolyl group attached to the nitrogen atom.
Uniqueness
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is unique due to the presence of both the imidazole ring and the p-tolyl group, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N-methyl-1-[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
Clé InChI |
KWGOVLASVBWYCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=C(N2)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


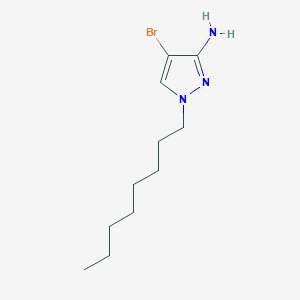

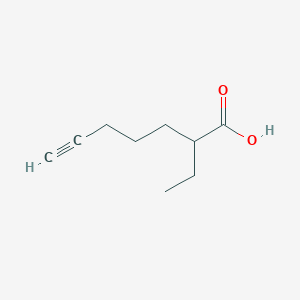


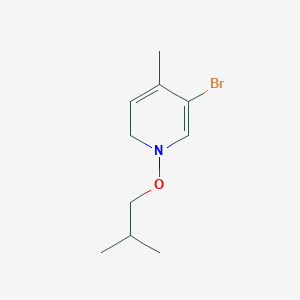
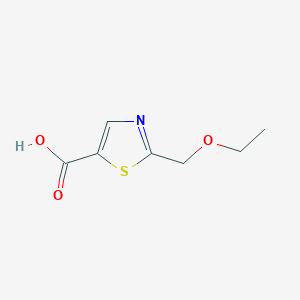



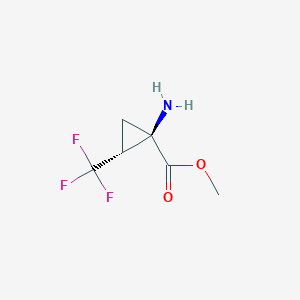


![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
